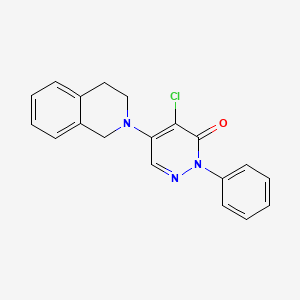
4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C19H16ClN3O and its molecular weight is 337.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.0981898 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Modes of Action of Pyridazinone Herbicides
Pyridazinone compounds, including derivatives similar to 4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-phenyl-3(2H)-pyridazinone, have been studied for their herbicidal activities. These compounds inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxic effects. For instance, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) has shown significant inhibition of these processes in barley. Further modifications to pyrazon's molecular structure have led to new experimental herbicides that not only retain the original mechanism of action but also possess additional biological properties, such as resistance to metabolic detoxification in plants and interference with chloroplast development. These dual modes of action enhance the herbicidal efficacy and offer a novel approach to weed control. The effectiveness of these compounds is attributed to specific substitutions on the molecular structure, indicating a potential area for further research and development of pyridazinone-based herbicides (Hilton et al., 1969).
Impact on Lipid Composition in Plants
Another area of research has focused on the effects of substituted pyridazinone herbicides on lipid composition in plants. A study on Arabidopsis thaliana revealed that BASF 13-338, a substituted pyridazinone, affects the desaturation of linoleic acid in monogalactosyldiacylglycerol (MGDG) and phosphatidylcholine (PC). This herbicide reduced levels of certain MGDG species, indicating that it inhibits specific desaturation processes in the chloroplast. These findings suggest that substituted pyridazinones can impact plant lipid metabolism, which could contribute to their herbicidal action by disrupting cellular membranes and photosynthetic processes (Norman & John, 1987).
Potential for New Aldose Reductase Inhibitors
The chemical structure of this compound has also been explored for potential medical applications. Compounds with similar structures have been investigated as substrates for synthesizing new aldose reductase inhibitors, which are important in treating diabetic complications. Research indicates that certain derivatives can exhibit inhibitory properties comparable to known inhibitors like Sorbinil, highlighting the potential for developing new therapeutic agents in this class. The presence of specific substituents, such as an electron-withdrawing group on the phenyl ring, has been found to enhance inhibitory efficacy, suggesting a direction for future drug development efforts (Costantino et al., 1999).
特性
IUPAC Name |
4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-18-17(22-11-10-14-6-4-5-7-15(14)13-22)12-21-23(19(18)24)16-8-2-1-3-9-16/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZGOJKIHOKRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)
![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)
![1-{4-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B5596723.png)
![(4aS*,7aR*)-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5596727.png)
![N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596729.png)
![rel-(4aS,7aS)-6-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5596736.png)
![2-Cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B5596743.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one](/img/structure/B5596750.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5596751.png)
![1-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5596760.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5596762.png)

